molecular formula C13H12OS B3051056 1-Methoxy-3-phenylsulfanyl-benzene CAS No. 30723-54-7

1-Methoxy-3-phenylsulfanyl-benzene

Cat. No.: B3051056
CAS No.: 30723-54-7
M. Wt: 216.3 g/mol
InChI Key: WILHOCDBZCXLPC-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylsulfanyl-benzene is an organic compound with the molecular formula C13H12OS It consists of a benzene ring substituted with a methoxy group at the first position and a phenylsulfanyl group at the third position

Scientific Research Applications

1-Methoxy-3-phenylsulfanyl-benzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential as a ligand for various biological targets.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.

    Industry: It can be utilized in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-phenylsulfanyl-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxybenzene with phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-phenylsulfanyl-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenylsulfanyl group can yield the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives.

Mechanism of Action

The mechanism of action of 1-methoxy-3-phenylsulfanyl-benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the phenylsulfanyl group can engage in sulfur-based interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets and pathways.

Comparison with Similar Compounds

    1-Methoxy-4-phenylsulfanyl-benzene: Similar structure but with the phenylsulfanyl group at the fourth position.

    1-Methoxy-2-phenylsulfanyl-benzene: Similar structure but with the phenylsulfanyl group at the second position.

    1-Methoxy-3-phenylthio-benzene: Similar structure but with a phenylthio group instead of phenylsulfanyl.

Uniqueness: 1-Methoxy-3-phenylsulfanyl-benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of the methoxy and phenylsulfanyl groups provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

1-methoxy-3-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILHOCDBZCXLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184748
Record name Benzene, 1-methoxy-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30723-54-7
Record name Benzene, 1-methoxy-3-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030723547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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